3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
A notable study demonstrated the synthesis of new imidazo[2,1-b]thiazole derivatives, revealing their potent antimicrobial activities against several bacterial strains and yeasts, highlighting compounds with significant efficacy against Candida strains (T. Juspin et al., 2010). This research underscores the potential of these compounds as anti-infectious agents, setting a precedent for further investigation into their therapeutic applications.
Anticancer Evaluation
Another realm of exploration is the anticancer activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. A study synthesized novel derivatives and evaluated them for cytotoxicity against a range of human tumor cell lines, discovering compounds with promising efficacy, particularly against ovarian cancer cell lines (N. Terzioğlu & A. Gürsoy, 2003). This highlights the potential of these compounds in cancer therapy, indicating a valuable direction for future research.
Structural and Reactivity Studies
Studies on the structural aspects and reactivity of imidazo[2,1-b]thiazole derivatives have provided insights into their chemical properties. Research on the bromination of derivatives and their subsequent structural analysis offers a deeper understanding of their chemical behavior and the effects of substitution on their reactivity, aiding in the development of more targeted synthetic strategies (N. O. Saldabol et al., 1975).
Modulation of Biological Receptors
Further investigations into imidazo[2,1-b]thiazoles have explored their ability to modulate biological receptors, such as the CD2 receptor on human T lymphocytes. This research has identified compounds capable of positively affecting the expression of CD2 receptors, suggesting potential immunological applications and a new avenue for therapeutic intervention (S. Harraga et al., 1994).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been found to exhibit antimycobacterial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects, such as antimicrobial activity .
Properties
IUPAC Name |
3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h4H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEIPTKOCRKKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72224-61-4 |
Source
|
Record name | 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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